Methacryloyl chloride

Vue d'ensemble

Description

It is the acid chloride derivative of methacrylic acid and is primarily used in the production of polymers . Methacryloyl chloride is a colorless to slightly yellow liquid with a pungent odor and is highly reactive due to the presence of the acyl chloride functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methacryloyl chloride can be synthesized through the reaction of methacrylic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

CH2=C(CH3)COOH+SOCl2→CH2=C(CH3)COCl+SO2+HCl

In this reaction, methacrylic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride .

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled synthesis. In these processes, methacrylic acid is reacted with thionyl chloride in the presence of a catalyst to produce this compound .

Analyse Des Réactions Chimiques

Esterification with Alcohols and Phenols

Methacryloyl chloride reacts readily with hydroxyl-containing compounds (e.g., alcohols, phenols) to form methacrylate esters. For example, its reaction with 5-indanol under controlled conditions (0–5°C) yields 5-indanyl methacrylate with 88% efficiency :

-

Mechanism : Nucleophilic acyl substitution, facilitated by the chloride leaving group.

-

Conditions : Slow addition of this compound to 5-indanol in anhydrous ethylmethylketone, followed by NaOH washing to remove unreacted alcohol.

-

Characterization :

This reaction is foundational in producing polymerizable monomers for materials science.

Hydrolysis and Stability in Aqueous Media

This compound hydrolyzes rapidly in water or moist air, releasing HCl and forming methacrylic acid derivatives:

textC₄H₅ClO + H₂O → C₄H₆O₂ + HCl

-

Kinetics : Hydrolysis is accelerated by acid/base catalysis .

-

Byproducts : Prolonged hydrolysis of its cyclic dimer (formed via [4+2] cycloaddition) yields adipic acid derivatives (e.g., compound 2 ) .

| Hydrolysis Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| Ambient moisture | Methacrylic acid | >90% | |

| D₂O | Deuterated adipic acid | ~50% |

Dimerization and Cycloaddition Reactions

This compound undergoes spontaneous dimerization under ambient conditions:

-

Primary dimer : A [4+2] cycloadduct (3 ) forms via head-to-tail coupling .

-

Reactivity : The dimer dissociates at 110°C in toluene (first-order rate constant: 6 × 10⁻³ s⁻¹) .

Lewis Acid-Catalyzed Rearrangements :

In the presence of AlCl₃ or TiCl₄, dimer 3 isomerizes to 4 (kinetic product) and 14 (thermodynamic product) :

-

Mechanism : Electrophilic activation of the chloroformyl group, followed by carbocation rearrangement.

-

Selectivity : TiCl₄ accelerates isomerization, favoring 4 initially .

Radical-Mediated Chlorination

In chlorine-rich environments, this compound participates in radical chain reactions:

-

Cl₂/O₂ Systems :

| [O₂]/[Cl₂] Ratio | This compound Yield | Major Byproduct |

|---|---|---|

| 0–0.2 | 23% | 2,3-Dichloro compound |

| >100 | <5% | Chloroacetone |

Reactivity with Nucleophiles

This compound reacts with amines, thiols, and other nucleophiles:

-

Amines : Forms methacrylamides (e.g., polymerizable monomers) .

-

Thiols : Thioesterification occurs, though competing hydrolysis limits yields .

Safety Note : Reactions are highly exothermic, requiring strict temperature control .

Polymerization and Copolymerization

This compound is a precursor in synthesizing functional polymers:

Applications De Recherche Scientifique

Polymer Synthesis

Methacryloyl chloride is primarily utilized in the synthesis of various polymers, including:

- Acrylic Polymers : It serves as a monomer for producing methacrylate-based polymers, which are known for their clarity and UV resistance. These polymers find applications in coatings, adhesives, and sealants.

- Functional Polymers : this compound can react with amino acids (e.g., L-histidine) to create functional monomers that are used in biomedical applications, such as drug delivery systems and tissue engineering .

Table 1: Polymerization Reactions Involving this compound

| Reaction Type | Monomer/Polymer Produced | Applications |

|---|---|---|

| Free Radical Polymerization | Methacrylate Polymers | Coatings, adhesives |

| Copolymerization | Functional Polymers | Biomedical devices |

| Amidation | Amide Monomers (e.g., 2-methacrylamido-caprolactam) | Specialty polymers |

Biomedical Applications

The ability of this compound to form functionalized polymers has led to its use in various biomedical applications:

- Drug Delivery Systems : Polymers derived from this compound can encapsulate drugs, allowing for controlled release profiles.

- Tissue Engineering : Biocompatible hydrogels synthesized from this compound are employed in scaffolds for tissue regeneration .

Case Study: Drug Delivery Systems

A study demonstrated the synthesis of a methacrylate-based hydrogel that effectively encapsulated anticancer drugs. The hydrogel exhibited controlled release properties, enhancing the therapeutic efficacy while minimizing side effects.

Industrial Applications

This compound is also significant in industrial settings:

- Adhesives and Sealants : Due to its strong bonding capabilities, it is used in formulating adhesives that require durability and resistance to environmental factors.

- Coatings : Its incorporation into coating formulations improves adhesion and chemical resistance .

Safety Considerations

This compound is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. Proper handling procedures must be followed to mitigate risks associated with inhalation or skin contact .

Mécanisme D'action

Methacryloyl chloride exerts its effects primarily through its highly reactive acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives such as esters, amides, and acids. The reactivity of this compound is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom of the acyl chloride highly electrophilic .

Comparaison Avec Des Composés Similaires

Acryloyl Chloride: Similar in structure but lacks the methyl group present in methacryloyl chloride.

Acetyl Chloride: A simpler acyl chloride with a single carbonyl group and no double bond.

Methacrylic Anhydride: Another derivative of methacrylic acid but with different reactivity and applications.

This compound’s unique structure allows it to participate in polymerization reactions and form polymers with specific properties, making it valuable in various industrial and research applications.

Activité Biologique

Methacryloyl chloride is a reactive organic compound primarily used in the synthesis of polymers and as an intermediate in various chemical reactions. Its biological activity, particularly its antibacterial properties and toxicological effects, has garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its antibacterial efficacy, toxicological implications, and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of methacryloyl derivatives. A series of 1-alkyl-3-methacryloyl-benzimidazolone derivatives were synthesized and tested against several bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that these methacryloyl derivatives exhibited significantly higher antibacterial activities compared to their acryloyl counterparts.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies revealed that the presence of the methacryloyl moiety is crucial for antibacterial activity. Specifically, compounds with α, β-unsaturated carbonyl groups demonstrated enhanced efficacy against both gram-positive and gram-negative bacteria. The following tables summarize the antibacterial activities measured in terms of zone of inhibition and minimum inhibitory concentration (MIC).

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| B. cereus | B. subtilis | |

| ---------- | ----------- | ------------- |

| 3aI | 14 | 13 |

| 2 | 13 | 15 |

| ... | ... | ... |

These findings suggest that methacryloyl derivatives could be promising candidates for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Toxicological Effects

While this compound exhibits beneficial biological activities, it is also associated with significant toxicological risks. It is classified as a corrosive chemical that can cause severe irritation to the respiratory tract, skin, and eyes upon exposure. Acute exposure may lead to symptoms such as headache, dizziness, nausea, and respiratory distress.

Case Studies

A notable case involved a patient who developed acute respiratory distress syndrome (ARDS) due to inhalation of acryloyl chloride, which shares similar toxicological profiles with this compound. The patient experienced delayed exacerbation of symptoms despite initial treatment with high-flow nasal cannula and sivelestat sodium; ultimately, steroid therapy was required for recovery . This case underscores the potential respiratory hazards associated with exposure to volatile chlorinated compounds.

Propriétés

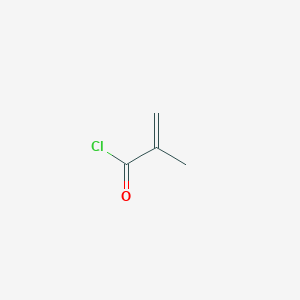

IUPAC Name |

2-methylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRYZQNGTZXDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26937-45-1 | |

| Record name | 2-Propenoyl chloride, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061280 | |

| Record name | Methacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °F at 760 mmHg (EPA, 1998), 96 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, acetone, chloroform | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | Methacryloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-46-7 | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacryloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76O6653IO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °C | |

| Record name | METHACRYLOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methacryloyl chloride?

A1: this compound has a molecular formula of C4H5ClO and a molecular weight of 104.54 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Infrared spectroscopy reveals characteristic peaks for this compound, including a double peak at 1765 cm-1 and 1736 cm-1 attributed to Fermi resonance between the C=O stretching vibration and the double frequency peak at 878.27 cm-1. [] This double peak distinguishes it from similar compounds like acryloyl chloride and benzoyl chloride. [] 1H NMR, 13C NMR, and 31P NMR can be utilized to characterize this compound and its derivatives. []

Q3: How does this compound react with hydroxyl groups?

A3: this compound readily reacts with hydroxyl groups, making it a valuable reagent for modifying polymers like poly(ethylene glycol) (PEG) and polycaprolactone (PCL) to create dimethacrylate macromers. [] This reaction often utilizes triethylamine as a catalyst to facilitate the esterification process.

Q4: Can this compound be used to modify natural polymers?

A4: Yes, this compound can modify natural polymers like lignocresol to enhance its compatibility with other polymers, such as polylactic acid, for composite film production. [] This modification can improve the tensile strength and elongation at break of the resulting composite films.

Q5: How does the polymerization of this compound vary with solvent choice?

A5: The solvent significantly impacts both the yield and molecular weight of poly(this compound). For instance, polymerization in dioxane yields polymers with a DP of around 1500, while using solvents like cyclohexane or n-hexane results in much higher DP values. []

Q6: Is this compound used in the synthesis of other compounds?

A6: this compound is a versatile reagent for synthesizing various compounds. For example, it is employed in the synthesis of bioactive butenolides by reacting with alcohols like 1-penten-3-ol to form an ester, which can then undergo ring-closing metathesis. []

Q7: What role does this compound play in preparing polymers for specific applications?

A7: this compound is crucial in preparing polymers for diverse applications. For example, it is used in synthesizing fluorinated methacrylate monomers by reacting with dimeric or trimeric perfluoropolyether alcohol. These monomers are then copolymerized to create emulsions that impart water and oil repellency to cotton fabrics. []

Q8: How does the structure of the alcohol used in esterification with this compound impact the properties of the resulting polymer?

A8: The structure of the alcohol significantly influences the properties of the resulting polymers. For example, when esterifying hyperbranched polyols with different acid chlorides, the viscosities of the modified polymers depend heavily on the specific ester groups introduced. []

Q9: How stable are this compound-based polymers under hydrolytic conditions?

A9: Polymeric photoinitiators containing acyldiphenylphosphinoxide moieties, synthesized from poly(this compound), exhibit superior stability to light and hydrolysis compared to their low molecular weight counterparts. This enhanced stability is attributed to the protective effect of the polymer structure. []

Q10: Can poly(this compound) be modified after polymerization to introduce different functional groups?

A12: Yes, poly(this compound) can undergo polymer-analogous reactions to introduce various functional groups. For example, it can be reacted with amino acids like glycine or p-aminobenzoic acid to form polyelectrolytes. []

Q11: What analytical techniques are commonly employed to characterize polymers derived from this compound?

A11: A variety of analytical techniques are utilized to characterize polymers synthesized using this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine polymer tacticity, monitor reactions, and identify different structural features. [, ]

- Infrared (IR) Spectroscopy: Employed to confirm the presence of specific functional groups and monitor the progress of reactions. [, , , , ]

- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. [, , , ]

- Differential Scanning Calorimetry (DSC): Utilized to investigate the thermal transitions of polymers, such as glass transition temperature (Tg). [, ]

- Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of polymers. [, ]

- Scanning Electron Microscopy (SEM): Used to examine the surface morphology of polymers and composite materials. [, ]

- Ultraviolet-Visible (UV) Spectroscopy: Utilized to determine copolymer compositions and characterize chromophoric polymers. []

Q12: How do the properties of this compound-based polymers make them suitable for photocurable materials?

A14: this compound is frequently employed in synthesizing photocurable monomers and polymers. These materials cure rapidly upon exposure to UV light, making them ideal for applications like coatings, adhesives, and dental restoratives. [, , ] The tunable properties of these polymers, such as viscosity, shrinkage, and mechanical strength, are influenced by factors like the structure of the starting materials and the polymerization conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.